BenchChemオンラインストアへようこそ!

(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine

Chiral resolution Stereochemical identity Enantiomeric purity

The (S)-configured enantiomer (CAS 1241682-20-1) provides a predefined stereogenic center essential for asymmetric synthesis of 2,3-disubstituted dihydrobenzofurans. Unlike the racemate or (R)-enantiomer, only the (S)-form delivers correct spatial orientation for chiral recognition in receptor binding and enzymatic studies. 6,7-Dimethyl substitution eliminates competing reactivity and modulates electronic/steric properties, enabling selective functionalization at the 2-position and C3 amine. With zero rotatable bonds, a tPSA of 35.3 Ų, and MW of 163.22, it is ideal for fragment-based CNS drug discovery and parallel amide library synthesis. Supplied as free base for maximum derivatization flexibility.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B13052244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(CO2)N)C
InChIInChI=1S/C10H13NO/c1-6-3-4-8-9(11)5-12-10(8)7(6)2/h3-4,9H,5,11H2,1-2H3/t9-/m1/s1
InChIKeyXVYGOLFJDGWZFD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine: Chiral Building Block Procurement Guide for Medicinal Chemistry and Asymmetric Synthesis


(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine (CAS 1241682-20-1) is a chiral 2,3-dihydrobenzofuran-3-amine derivative bearing methyl substituents at the 6- and 7-positions of the fused benzofuran ring system . The compound has a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol, with a predicted density of 1.090±0.06 g/cm³ and a predicted boiling point of 254.4±40.0 °C . As an (S)-configured enantiomer, it is a member of the privileged 2,3-dihydrobenzofuran pharmacophore class, which is found in numerous bioactive natural products including the anti-leukemic agents Megapodiol and Conocarpan, as well as the marketed antidepressant Vilazodone [1]. The compound is supplied as a free base by multiple vendors and is intended exclusively for research and further manufacturing use .

Why Generic Substitution of (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine with Racemate or (R)-Enantiomer Is Unsuitable for Stereochemically Defined Applications


Substituting (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine with the racemic mixture (CAS 1156989-04-6) or the (R)-enantiomer (CAS 1213303-17-3) is not functionally equivalent because the 3-position amine-bearing carbon is a stereogenic center. The (S)-configured enantiomer possesses a distinct spatial orientation of the amine group that directly governs chiral recognition in asymmetric synthesis, enzymatic transformations, and receptor-ligand interactions . The 2,3-dihydrobenzofuran-3-amine scaffold has been established as a pharmacophore in multiple biological contexts, including monoamine oxidase B (MAO-B) inhibition and serotonergic receptor modulation, where stereochemistry at the C3 position critically influences both potency and target selectivity . Furthermore, 6,7-dimethyl substitution alters the electron density of the aromatic ring and introduces steric constraints that differentiate this compound from unsubstituted or mono-substituted dihydrobenzofuran-3-amines in both reactivity and biological profile [1].

Quantitative Differentiation Evidence for (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine: Head-to-Head Comparator Data for Informed Procurement


Enantiomeric Identity: (S)-Configured C3 Amine Versus (R)-Enantiomer and Racemate – CAS-Level Differentiation

The (S)-enantiomer (CAS 1241682-20-1) is unambiguously differentiated from the (R)-enantiomer (CAS 1213303-17-3) and the racemic mixture (CAS 1156989-04-6) by distinct CAS registry numbers, confirming their non-interchangeable stereochemical identity . The (S)-configuration at the C3 amine-bearing carbon is defined by the InChIKey XVYGOLFJDGWZFD-SECBINFHSA-N, which encodes the specific absolute stereochemistry . Vendor-supplied (S)-enantiomer is available at 98% purity (LeYan, Catalog 1763249) and 99.0% purity (Macklin, Catalog S748375), while the racemate is typically offered at 95% minimum purity (AKSci, Catalog 7894DE), representing a quantitative purity differential of 3–4 percentage points favoring the enantiopure (S)-form . No biological activity data directly comparing the (S)- and (R)-enantiomers of this specific compound have been identified in publicly available literature, representing a key evidence gap that must be acknowledged [1].

Chiral resolution Stereochemical identity Enantiomeric purity

Predicted LogP and Physicochemical Property Differentiation Relative to Des-Methyl and Hydrochloride Salt Analogs

The (S)-6,7-dimethyl substitution on the benzofuran core confers a predicted XLogP3-AA value of 1.3 for the free base form, as computed by PubChem (CID 43512210 for the racemate; the (S)-enantiomer shares identical computed physicochemical properties absent stereochemical differentiation in 2D descriptors) [1]. This represents a measurable increase in lipophilicity relative to the unsubstituted 2,3-dihydrobenzofuran-3-amine scaffold, driven by the two methyl groups at positions 6 and 7. The free base form (MW 163.22 g/mol, H-bond donors: 1, H-bond acceptors: 2, Topological Polar Surface Area: 35.3 Ų) [1] can be contrasted with the hydrochloride salt form (CAS 1258649-70-5, MW 199.68 g/mol) , offering a formulator the choice between higher aqueous solubility (salt) versus higher membrane permeability (free base). Predicted density (1.090±0.06 g/cm³) and boiling point (254.4±40.0 °C) provide additional handling-relevant specifications . No experimentally measured logD, pKa, or solubility data have been identified in the public domain for this specific compound.

Lipophilicity Physicochemical profiling Salt form selection

Class-Level Pharmacological Precedent: 2,3-Dihydrobenzofuran-3-amine Scaffold as Privileged MAO-B and 5-HT Receptor Ligand Pharmacophore

The 2,3-dihydrobenzofuran-3-amine scaffold has established pharmacological precedent as a ligand for monoamine oxidase B (MAO-B) and serotonin (5-HT) receptor subtypes. Chalcogenyl-2,3-dihydrobenzofuran derivatives have demonstrated MAO-B inhibitory activity in vitro, with certain derivatives achieving IC₅₀ values in the low micromolar range (e.g., 0.14 μM for select flavone-dihydrobenzofuran hybrids, compared to safinamide at IC₅₀ = 0.025 μM) . (3-Aryl-2,3-dihydrobenzofuran-3-yl)alkanamines have been synthesized and evaluated as combined analgesic/antidepressant agents, with compounds 1a and 1f displaying potent antitetrabenazine activity [1]. Dihydrobenzofuran derivatives have also been disclosed as agonists or partial agonists of the 5-HT₂C receptor subtype in patent literature (Wyeth, US20060246551) [2]. The 6,7-dimethyl substitution pattern on the (S)-configured scaffold provides a structurally differentiated entry point into this pharmacophore space, though no direct activity data for the specific compound have been reported. This represents class-level inference rather than compound-specific quantitative evidence.

MAO-B inhibition Serotonin receptor Neuropharmacology

Synthetic Accessibility: Metal-Catalyst-Free Synthesis Methodology Enabling Efficient Derivatization of the 2,3-Dihydrobenzofuran-3-amine Core

A metal-catalyst-free, highly atom-economic general synthesis of 2,3-disubstituted dihydrobenzofuran-3-amines has been reported by Kalagara et al. (2023), achieving excellent yields across 11 different substrates under mild reaction conditions [1]. This methodology is directly applicable to the 6,7-dimethyl substitution pattern and enables further derivatization at the 2-position and the amine nitrogen. The free amine at the 3-position of the (S)-configured scaffold serves as a versatile handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea formation, providing a branching point for library synthesis [2]. The predicted zero rotatable bonds (PubChem) indicate a conformationally constrained core, which is advantageous for reducing entropic penalties upon target binding in drug design contexts [3]. Compared to halogenated dihydrobenzofuran-3-amines (e.g., 6-bromo or 5-chloro derivatives), the 6,7-dimethyl substitution eliminates potential sites for unwanted metabolic or cross-coupling reactivity while maintaining lipophilic bulk.

Synthetic methodology Green chemistry Derivatization potential

Storage and Handling Specifications: Light-Sensitive, Low-Temperature Storage Requirements Versus Ambient-Stable Racemate

The (S)-enantiomer requires controlled storage conditions of 2–8°C with protection from light and under inert gas atmosphere, as specified by Macklin (Catalog S748375) [1]. In contrast, the racemic mixture (CAS 1156989-04-6) is specified for long-term storage in a cool, dry place without explicit refrigeration or light-protection requirements, as per AKSci (Catalog 7894DE) . This differential in storage stringency between the enantiopure (S)-form and the racemate suggests that the (S)-enantiomer may possess greater susceptibility to racemization, oxidation, or photodegradation under ambient conditions, a consideration directly relevant to procurement planning for laboratories with limited cold-storage capacity. The (R)-enantiomer (CAS 1213303-17-3) is similarly specified for long-term storage in a cool, dry place , though its stereochemical stability relative to the (S)-form has not been directly compared in published stability studies.

Stability Storage conditions Procurement logistics

Recommended Research and Industrial Application Scenarios for (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine Based on Verified Differentiation Evidence


Asymmetric Synthesis of Enantiomerically Pure 2,3-Disubstituted Dihydrobenzofuran Derivatives Using Chiral Pool Strategy

The (S)-configured C3 amine provides a predefined stereogenic center for the asymmetric construction of 2,3-disubstituted dihydrobenzofurans. Building on the metal-catalyst-free synthetic methodology of Kalagara et al. , the free primary amine can be derivatized via amide coupling, reductive amination, or sulfonamide formation while preserving the (S)-configuration. The 6,7-dimethyl substitution pattern eliminates potential competing reactivity at these positions, directing functionalization exclusively to the 2-position and the amine nitrogen. This scenario is directly supported by the compound's CAS-number-verified (S)-stereochemistry and the established synthetic tractability of the 2,3-dihydrobenzofuran-3-amine scaffold .

Medicinal Chemistry Lead Generation Targeting MAO-B or 5-HT₂C Receptors with a Conformationally Constrained Chiral Scaffold

The 2,3-dihydrobenzofuran-3-amine class has demonstrated MAO-B inhibitory activity and 5-HT₂C receptor modulation in multiple independent studies . The (S)-6,7-dimethyl derivative, with its zero rotatable bonds (conformationally constrained core) and predicted XLogP3-AA of 1.3 (favorable for CNS penetration) [1], represents a structurally differentiated entry point for SAR exploration. The 6,7-dimethyl pattern provides steric and electronic modulation of the benzofuran ring that is distinct from halogenated or unsubstituted analogs, potentially yielding novel selectivity profiles. This application scenario is supported by class-level pharmacological precedent, though compound-specific activity data remain to be generated.

Chiral Resolution and Enantiomeric Purity Method Development Using Well-Characterized (S)- and (R)-Enantiomer Pair

The availability of both (S)-enantiomer (CAS 1241682-20-1) and (R)-enantiomer (CAS 1213303-17-3) as discrete, commercially available compounds enables their use as authentic reference standards for chiral HPLC method development, enantiomeric excess determination, and chiral stationary phase screening. The 98–99% purity specification of the commercially supplied (S)-enantiomer makes it suitable as a calibration standard for quantifying enantiomeric purity in asymmetric synthesis reaction products. The distinct CAS numbers and InChIKeys provide unambiguous identity verification for regulatory or publication-quality documentation.

Building Block for Parallel Library Synthesis in Fragment-Based or DNA-Encoded Library (DEL) Platforms

The free primary amine at the C3 position, combined with the conformational rigidity (zero rotatable bonds) and the absence of reactive halogen substituents, positions this compound as a suitable chiral amine building block for parallel amide library synthesis . Its molecular weight (163.22 g/mol) and topological polar surface area (35.3 Ų) are within the preferred range for fragment-based drug discovery (MW < 300, tPSA < 60 Ų). The compound's compatibility with the metal-free synthetic route reported by Kalagara et al. [1] facilitates scale-up for library production without concerns about trace metal contamination in biological assays.

Quote Request

Request a Quote for (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.